
CA-4948
説明
CA-4948は、インターロイキン-1受容体関連キナーゼ4(IRAK4)の経口生物学的利用能の高い新規低分子阻害剤です。 IRAK4は、ミッドソームシグナル伝達経路の重要な構成要素であり、Bリンパ球などの免疫細胞における、トール様受容体(TLR)およびインターロイキン-1受容体(IL-1R)ファミリーの下流のシグナル伝達に不可欠です 。 This compoundは、特にIRAK4シグナル伝達が乱れた血液悪性腫瘍の治療に有望であることが示されています .
科学的研究の応用
Efficacy in Hematologic Malignancies
CA-4948 has shown promising results in preclinical models for various hematologic cancers, including:
- Non-Hodgkin Lymphoma (NHL) : In studies involving ABC subtype diffuse large B-cell lymphoma (DLBCL), this compound demonstrated over 90% tumor growth inhibition and significant downregulation of IL-6 levels, indicating its potential as an effective treatment option .
- Acute Myeloid Leukemia (AML) : The compound has exhibited good cellular activity against AML cell lines, suggesting its applicability in treating this aggressive cancer type .
Central Nervous System Applications
One of the most significant advantages of this compound is its ability to penetrate the blood-brain barrier, making it a viable candidate for treating central nervous system malignancies:
- Primary Central Nervous System Lymphoma (PCNSL) : Studies have indicated that this compound effectively targets PCNSL by downregulating IRAK-4 and associated signaling pathways, which are often upregulated in these tumors .
- Melanoma Brain Metastases (MBM) : Preclinical trials have shown that this compound enhances survival rates in models with CNS melanoma tumors. High-dose treatments resulted in a 35% improvement in overall survival compared to control groups .
Clinical Trials
This compound is currently undergoing several clinical trials to evaluate its efficacy and safety in humans:
- Phase 1 Trials : These trials focus on patients with relapsed or refractory hematologic malignancies, assessing the drug's safety profile and optimal dosing strategies .
- Combination Therapies : There are ongoing studies exploring the combination of this compound with other immunotherapeutic agents, such as pembrolizumab, to enhance treatment outcomes for patients with melanoma and brain metastases .
Data Tables
The following table summarizes key pharmacokinetic and pharmacodynamic data from preclinical studies:
Treatment Group | Mean Plasma Concentration (ng/mL) | Mean Tumor Concentration (ng/g) |
---|---|---|
25 mg/kg | 5077.8 ± 587.5 | 2667.2 ± 399.7 |
50 mg/kg | 11565.9 ± 1074.7 | 8291.2 ± 1013.3 |
100 mg/kg | 23268.2 ± 2280.2 | 17943.3 ± 2122.5 |
200 mg/kg | 39123.0 ± 3101.2 | 36973.7 ± 2622.5 |
This table demonstrates the dose-dependent relationship between plasma concentrations of this compound and its accumulation within tumor tissues, indicating effective delivery to target sites.
作用機序
生化学分析
Biochemical Properties
CA-4948 interacts with IRAK4, a serine/threonine kinase that mediates interleukin 1 receptor (IL-1R) and Toll-like receptor (TLR) signaling downstream of MYD88 . It is an ATP-competitive, type 1 reversible inhibitor with high binding affinity to IRAK4 (23 nM) and FLT3 . It inhibits hematological malignancies that are driven by over-activity of the TLR/IL-1R pathway .
Cellular Effects
This compound has demonstrated significant effects on various types of cells. It has been shown to inhibit P MYD88 P Myddosome IRAK4 IRAK1 TLR/IL-1R or FLT3 signaling pathways . It has also shown to have a growth inhibitory and pro-apoptotic activity in vitro against AML cell lines .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the kinase activity of IRAK4, which is a critical component of the TLR/Myddosome pathway . This inhibition leads to the suppression of the TLR pathway, thereby inhibiting the activation of nuclear factor kappa B (NF-κB) and reducing cytokine release .
Temporal Effects in Laboratory Settings
The pharmacokinetics of this compound are predictable and support BID dosing . It has been well-tolerated in studies, allowing for long-term treatment .
Dosage Effects in Animal Models
In animal models, this compound has demonstrated dose-dependent anti-tumor activity and survival advantage . Therapeutic dose levels were attained in both CSF and brain tissue .
Metabolic Pathways
It is known that it inhibits the TLR/Myddosome pathway, which is a critical pathway in the immune response .
Transport and Distribution
It has been shown that therapeutic dose levels can be attained in both cerebrospinal fluid (CSF) and brain tissue .
Subcellular Localization
Irak4, the target of this compound, is known to be involved in signaling pathways that operate in various subcellular locations .
準備方法
CA-4948は、新規の二環式ヘテロ環クラスの形成を含む一連の化学反応によって合成されます。 合成経路は、Aurigeneの化合物ライブラリからのヒットの同定から始まり、続いて強力なIRAK4阻害剤の設計と合成が行われます 。 先導化合物のthis compoundは、活性化B細胞型びまん性大細胞型B細胞リンパ腫(ABC DLBCL)および急性骨髄性白血病(AML)細胞株を含むさまざまな細胞株において良好な細胞活性を示しました 。 この化合物は、マウス、ラット、および犬における良好な経口バイオアベイラビリティを含む、望ましい吸収、分布、代謝、および排泄(ADME)および薬物動態(PK)プロファイルを有しています .
化学反応の分析
CA-4948は、IRAK4キナーゼ活性の阻害など、いくつかの種類の化学反応を受けます。 この化合物は、TLRおよびIL-1Rシグナル伝達カスケードを調節し、サイトカインの放出の減少とNF-κBシグナル伝達の阻害につながります 。 これらの反応で使用される一般的な試薬および条件には、IRAK4に高い結合親和性を持つATP競合型、タイプ1可逆阻害剤の使用が含まれます 。 これらの反応から生成される主な生成物には、TLR/IL-1R経路の過剰活性によって駆動される血液悪性腫瘍の阻害が含まれます .
科学研究アプリケーション
This compoundは、化学、生物学、医学、および産業の分野において、特に幅広い科学研究アプリケーションを持っています。 化学では、この化合物は、TLRおよびIL-1R経路の下流のシグナル伝達に不可欠な、強力なIRAK4キナーゼ活性阻害剤として使用されています 。 生物学では、this compoundは、TLRおよびIL-1Rシグナル伝達カスケードを調節し、サイトカインの放出の減少とNF-κBシグナル伝達の阻害につながることが示されています 。 医学では、この化合物は、非ホジキンリンパ腫および急性骨髄性白血病などの、IRAK4シグナル伝達が乱れた血液がんの治療のための新規薬剤として開発されています 。 産業では、this compoundは、血液悪性腫瘍に対する他の有効な薬剤との組み合わせでの潜在的な使用が検討されています .
類似化合物との比較
生物活性
CA-4948 is an innovative oral small molecule inhibitor targeting interleukin-1 receptor-associated kinase 4 (IRAK4). This compound has garnered attention for its potential therapeutic applications in various hematologic malignancies, particularly non-Hodgkin lymphoma (NHL) and acute myeloid leukemia (AML). The following sections detail the biological activity of this compound, including its mechanism of action, clinical findings, and relevant case studies.
IRAK4 is a critical component of the Myddosome signaling pathway, which mediates immune responses through Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of this pathway is commonly associated with several malignancies, including ABC-subtype diffuse large B-cell lymphoma (DLBCL) and Waldenström macroglobulinemia (WM). By inhibiting IRAK4, this compound disrupts downstream signaling that promotes tumor growth and survival, leading to decreased levels of pro-inflammatory cytokines such as IL-6 and reduced activation of key transcription factors involved in cancer progression .
Pharmacokinetics and Safety Profile
This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and the ability to penetrate the blood-brain barrier. In preclinical models, therapeutic levels were achieved in both cerebrospinal fluid (CSF) and brain tissue, demonstrating its potential for treating central nervous system (CNS) malignancies .
In toxicity studies conducted on mice and dogs, this compound was well tolerated at efficacious doses. The maximum tolerated dose (MTD) was established during clinical trials, ensuring that patients could receive adequate treatment without significant adverse effects .
Case Studies
- AML Patient Response : In a Phase 1/2 study involving adult patients with relapsed or refractory AML or high-risk myelodysplastic syndromes (MDS), this compound demonstrated promising results. Among 22 enrolled patients, significant reductions in bone marrow blasts were observed across all dose cohorts. Notably, one patient with a spliceosome mutation achieved complete remission with negative minimal residual disease after treatment with this compound .
- Lymphoma Treatment : In another clinical evaluation focused on NHL, this compound was shown to induce objective responses in patients with high-risk disease. The drug's efficacy was particularly notable in patients harboring FLT3 mutations, where a complete eradication of the mutation was documented following treatment .
Research Findings
Recent studies have highlighted the impact of this compound on key signaling pathways associated with tumor growth:
- Downregulation of NF-κB and MAPK Pathways : Treatment with this compound resulted in significant downregulation of NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways in tumor cells. This was evidenced by reduced protein levels of phospho-p38, phospho-ERK1/2, and phospho-NF-κB P65 in both tumor cells and the surrounding microenvironment .
Summary of Clinical Trials
Trial Phase | Indication | Patient Cohort | Primary Outcomes |
---|---|---|---|
Phase 1/2 | Relapsed/Refractory AML/MDS | 22 patients | Objective responses in 5 patients; MTD established |
Phase 1 | Non-Hodgkin Lymphoma | Variable | Significant downregulation of IRAK4-related pathways |
Ongoing | CNS Tumors (PCNSL & MBM) | Not specified | Blood-brain barrier penetration confirmed |
特性
IUPAC Name |
6-(6-aminopyridin-3-yl)-N-(2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridin-6-yl)pyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7O3/c22-18-5-4-13(11-23-18)15-2-1-3-16(26-15)20(29)25-14-10-17-19(24-12-14)27-21(31-17)28-6-8-30-9-7-28/h1-5,10-12H,6-9H2,(H2,22,23)(H,25,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIMETUXCNDSLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(O2)C=C(C=N3)NC(=O)C4=CC=CC(=N4)C5=CN=C(C=C5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501339192 | |
Record name | 6'-Amino-N-[2-(4-morpholinyl)oxazolo[4,5-b]pyridin-6-yl][2,3'-bipyridine]-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501339192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1801343-74-7 | |
Record name | 6'-Amino-N-[2-(4-morpholinyl)oxazolo[4,5-b]pyridin-6-yl][2,3'-bipyridine]-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501339192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。